molecular formula C20H18N2O7 B11154712 (S)-2-methoxyethyl 2'-amino-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

(S)-2-methoxyethyl 2'-amino-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

Cat. No.: B11154712
M. Wt: 398.4 g/mol
InChI Key: GIAKDTWIFXVOJD-FQEVSTJZSA-N
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Description

2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is a complex organic compound featuring a spiro structure that combines indole and pyrano[3,2-c]pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of 2-chloroethanol with methylamine to form 2-chloro-1-methylaminoethanol, which is then reacted with methoxyethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action for 2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXYETHYL 2’-AMINO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

2-methoxyethyl (3S)-2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

InChI

InChI=1S/C20H18N2O7/c1-10-9-13-14(18(24)28-10)20(11-5-3-4-6-12(11)22-19(20)25)15(16(21)29-13)17(23)27-8-7-26-2/h3-6,9H,7-8,21H2,1-2H3,(H,22,25)/t20-/m0/s1

InChI Key

GIAKDTWIFXVOJD-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OCCOC

Origin of Product

United States

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